Abltide is derived from peptide libraries that have been screened for optimal recognition by Abl kinases. It is classified as a peptide substrate and is widely used in kinase assays, particularly those involving the Bcr-Abl fusion protein associated with chronic myelogenous leukemia. Its classification as a substrate allows it to be employed in both homogeneous and heterogeneous formats for monitoring kinase activities in cell lysates .
The synthesis of Abltide typically involves solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acid sequences. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids. After synthesis, the peptide is cleaved from the support and purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biochemical assays .
In some studies, modifications have been made to enhance its properties. For instance, variations of Abltide have been synthesized with additional flexible linkers or modified sequences to optimize their interaction with kinases during assays .
Abltide has a molecular formula that corresponds to its amino acid sequence, which consists of 12 residues. The core sequence EAIYAAPFAKKK includes a critical tyrosine residue that is phosphorylated by Abl kinase. The structure can be represented in terms of its primary sequence:
The molecular weight of Abltide is approximately 1,400 Daltons, depending on specific modifications made during synthesis .
Abltide undergoes phosphorylation primarily at the tyrosine residue when exposed to active Abl or Bcr-Abl kinases. This reaction can be monitored using various biochemical techniques such as Western blotting or mass spectrometry. The phosphorylation reaction is crucial for assessing kinase activity and inhibitor efficacy in drug discovery contexts .
The specificity of Abltide for Abl kinases has been demonstrated through comparative studies where it showed significantly higher reactivity with Abl compared to other kinases like Src. The reaction conditions, including temperature and pH, are optimized to favor maximal phosphorylation rates during assays .
The mechanism of action for Abltide involves its recognition by the active site of Abl kinases. Upon binding, the enzyme catalyzes the transfer of a phosphate group from ATP to the hydroxyl group of the tyrosine residue within the Abltide sequence. This phosphorylation event is a critical step in signal transduction pathways that regulate cell growth and proliferation.
Studies have shown that inhibitors such as imatinib can effectively reduce Abltide phosphorylation, demonstrating its utility as a biomarker for monitoring Bcr-Abl activity in therapeutic settings .
Abltide exhibits several notable physical properties:
Chemical properties include:
These properties are critical for ensuring that Abltide functions optimally in experimental settings .
Abltide has significant applications in various scientific fields:
Its specificity and reliability make it an invaluable tool for researchers investigating kinase signaling pathways and developing targeted therapies .
Abltide (sequence: EAIYAAPFAKKK) is a synthetic peptide substrate engineered for high-specificity recognition by ABL-family tyrosine kinases, including c-Abl and its oncogenic counterpart Bcr-Abl. Its design originated from comprehensive substrate specificity profiling of ABL kinases using degenerate peptide libraries. These studies identified the critical consensus motif Ile/Val/Leu-Tyr-Xaa-Xaa-Pro/Phe (where Xaa denotes any amino acid) for optimal phosphorylation by ABL kinases [2] [4]. The central "YAAP" segment in Abltide (residues 4–7) embodies this motif, with Tyr (Y) as the phosphorylation site. The P+3 proline (P) is indispensable for catalytic efficiency, as it enables hydrophobic packing within the kinase's substrate-binding cleft [9] [10].
Flanking sequences further enhance specificity:
Table 1: Key Residues in Abltide and Their Functional Roles
Position | Residue | Role in ABL Kinase Recognition |
---|---|---|
P-3 | Glu (E) | Electrostatic stabilization of C-lobe |
P0 | Tyr (Y) | Phosphorylation acceptor site |
P+3 | Pro (P) | Hydrophobic packing in substrate-binding cleft |
C-terminus | Lys (KKK) | Solubility enhancement; potential P-loop interaction |
Compared to natural ABL substrates (e.g., CrkL), Abltide exhibits a 15-fold higher phosphorylation rate (kcat/Km), attributable to the elimination of steric hindrance and optimization of sequence energetics [10] [2].
Molecular dynamics (MD) simulations reveal that Abltide adopts a pre-organized β-strand conformation upon binding to the ABL kinase domain, minimizing entropic penalty. The peptide docks primarily into the C-lobe substrate groove, with Tyr(P0) positioned near the catalytic aspartate residue (Asp363) for phosphotransfer [6] [3]. Key dynamic interactions include:
Nanopore tweezer studies demonstrate that Abltide binding stabilizes the ABL kinase in a "top-hat" conformation, where the SH2 domain reorients atop the N-lobe to secure the peptide-kinase complex. This conformation increases substrate dwell time by >50%, enhancing phosphorylation efficiency [3] [5].
Table 2: Binding Metrics of Abltide-ABL Interactions from MD Simulations
Parameter | Value | Method |
---|---|---|
RMSD of bound Abltide | 1.5 Å (vs. linear abltide) | 40-ns MD simulation |
Dwell time in active site | 21.48 ± 3.60 s | Nanopore tweezers |
Free energy of binding (ΔG) | −8.2 kcal/mol | FEP/EVB calculations |
Catalytic rate enhancement | 1013-fold | Empirical valence bond |
Notably, Abltide’s binding induces an asymmetric closure of the kinase lobes, optimizing the active site for dissociative phosphoryl transfer. This mechanism requires only one magnesium ion (in Site I), unlike other kinases (e.g., CDK2) that utilize two ions [6].
The core tetrapeptide "YAAP" in Abltide is a minimalist representation of ABL kinase specificity determinants. High-throughput bacterial display screens against human proteome-derived libraries confirm that deviations from this motif reduce phosphorylation efficiency [4] [7]:
Flanking residues also fine-tune selectivity:
Table 3: Impact of Abltide Mutations on ABL Kinase Catalytic Efficiency
Mutation | kcat (s−1) | Km (μM) | kcat/Km (Δ%) |
---|---|---|---|
Wild-type | 4.4 ± 0.3 | 28 ± 4 | 100% (Reference) |
P+3 Pro → Ala | 0.5 ± 0.1 | 45 ± 7 | −90% |
P-3 Glu → Ala | 2.1 ± 0.2 | 61 ± 9 | −75% |
P+1 Ala → Glu | 1.8 ± 0.3 | 120 ± 15 | −85% |
Natural variants of ABL substrates (e.g., from cancer genomes) that disrupt this motif reduce phosphorylation by >50%, underscoring Abltide’s optimization for reporting native kinase activity [4] [7].
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